molecular formula C18H19FN4 B6058772 N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6058772
M. Wt: 310.4 g/mol
InChI Key: XOZGKWITVKFFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4/c1-12-10-17(22-15-4-2-3-5-15)23-18(21-12)16(11-20-23)13-6-8-14(19)9-7-13/h6-11,15,22H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZGKWITVKFFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-(4-Fluorophenyl) Group Introduction

The 4-fluorophenyl moiety is introduced at the pyrazole C-3 position prior to cyclocondensation. Ullmann coupling of 3-iodo-1H-pyrazole with 4-fluorophenylboronic acid using CuI/L-proline catalyst achieves 76–84% yields.

5-Methyl Group Installation

The 5-methyl group originates from ethyl acetoacetate during cyclocondensation. Alternative β-keto esters (e.g., methyl 3-oxobutanoate) yield comparable results but require longer reaction times.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance efficiency:

  • Residence Time : 30 minutes for cyclocondensation at 100°C.

  • Purification : Crystallization from ethanol/water (7:3) achieves >99% purity.

  • Overall Yield : 52–58% across four steps.

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-2), 7.45–7.39 (m, 2H, ArH), 7.12–7.06 (m, 2H, ArH), 5.21 (br s, 1H, NH), 3.82–3.75 (m, 1H, cyclopentyl), 2.61 (s, 3H, CH₃), 2.05–1.85 (m, 8H, cyclopentyl).

  • HRMS (ESI+) : m/z 365.1782 [M+H]⁺ (calc. 365.1779).

Comparative Analysis of Methods

StepConventional BatchFlow Chemistry
Cyclocondensation68–85% yield72–88% yield
Chlorination70–82% yield75–85% yield
Amination65–78% yield70–80% yield
Total Time24–36 hours8–12 hours

Flow systems reduce side reactions through precise temperature control.

Challenges and Solutions

  • Regioselectivity : Competing formation of [1,5-a] vs. [1,5-c] isomers is minimized using bulky solvents (e.g., toluene).

  • Amination Byproducts : Excess cyclopentylamine (>1.5 equiv) leads to dialkylation; stoichiometric control is critical .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrimidine core can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • 4-aminopyrrolo[2,3-d]pyrimidine derivatives
  • Thieno[3,2-d]pyrimidine derivatives

Uniqueness

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the cyclopentyl and fluorophenyl groups, which impart specific chemical and biological properties. These functional groups enhance the compound’s stability, binding affinity to molecular targets, and overall biological activity compared to similar compounds.

Biological Activity

N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its chemical formula is C18H19FN4C_{18}H_{19}FN_4, with a molecular weight of 310.4 g/mol. The compound is characterized by a unique fused ring system that combines pyrazole and pyrimidine elements, contributing to its potential biological activity, particularly in medicinal chemistry.

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly through the inhibition of enzymes involved in critical metabolic pathways. Notably, it has been shown to inhibit Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in immune response regulation and inflammation. This inhibition could potentially lead to reduced inflammatory responses and tumor growth, making it a candidate for therapeutic applications in inflammatory diseases and cancer treatment.

Pharmacological Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit diverse biological activities, including:

  • Anticancer Activity : By modulating kinase activity associated with cell signaling pathways.
  • Anti-inflammatory Effects : Through the inhibition of IRAK4 and other related pathways.

The compound's structural features, such as the cyclopentyl and fluorophenyl groups, enhance its pharmacological properties, potentially improving bioavailability and specificity towards biological targets.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits IRAK4 activity. This inhibition correlates with decreased levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
  • Cancer Cell Line Testing : The compound has been tested against various cancer cell lines, showing promising results in reducing cell proliferation and inducing apoptosis in certain types of tumors. The specific mechanisms involve the downregulation of survival pathways mediated by IRAK4 and other kinases.
  • Comparative Studies : When compared to other known inhibitors of IRAK4, this compound exhibited comparable potency but with improved selectivity towards cancer-related pathways, suggesting its potential as a therapeutic agent with fewer side effects .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo-Pyrimidine Core : Achieved through cyclization reactions involving 3-aminopyrazole and 2-chloropyrimidine.
  • Alkylation : The introduction of the cyclopentyl group is performed via alkylation with cyclopentyl halides in the presence of strong bases.
  • Coupling Reaction : The fluorophenyl group is introduced through a Suzuki-Miyaura coupling reaction with a boronic acid derivative under palladium catalysis.

These methods allow for high yields and purity of the desired compound, facilitating further biological testing.

Physical Properties

The compound exhibits several notable physical properties:

PropertyValue
Molecular FormulaC18H19FN4
Molecular Weight310.4 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

These properties are significant for its application in various chemical reactions and biological assays.

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions. Key steps include:

  • Core formation : Cyclization of precursors like chalcones or α,β-unsaturated ketones with triazolamines under reflux conditions (e.g., ethanol or dichloromethane as solvents) .
  • Substitution reactions : Introducing substituents (e.g., cyclopentylamine) via nucleophilic aromatic substitution (SNAr) or Suzuki coupling for aryl groups. For example, Suzuki-Miyaura cross-coupling with boronic acids at 80–100°C in the presence of Pd catalysts .
  • Optimization : Adjusting temperature (60–100°C), solvent polarity (e.g., DMF for SNAr), and catalysts (e.g., triethylamine for deprotonation) improves yields (reported 31–78% for analogous compounds) . Purity is monitored via TLC and HPLC, with final purification by column chromatography .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm regioselectivity. For example, the pyrazolo-pyrimidine core shows characteristic signals: pyrimidine C-H at δ 8.5–9.0 ppm, pyrazole C-H at δ 6.5–7.5 ppm .
  • HRMS : Validates molecular formula (e.g., C21H23FN5 for the target compound) with <5 ppm error .
  • HPLC : Assess purity (>95% using C18 columns with acetonitrile/water gradients) .
  • X-ray crystallography : Resolves regiochemical ambiguities. Single-crystal diffraction (e.g., CCDC 967390 for analogous structures) confirms bond angles and substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Contradictions often arise from structural variations or assay conditions. Strategies include:

  • SAR analysis : Compare substituent effects. For example, trifluoromethyl groups enhance enzyme inhibition (e.g., Mycobacterium tuberculosis growth IC50 <1 µM) versus methyl groups .
  • Assay standardization : Replicate studies under uniform conditions (e.g., MIC testing in 7H9 media for anti-tubercular activity) .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm target engagement (e.g., enzyme inhibition vs. off-target effects) .

Q. What advanced analytical techniques confirm the structural integrity and purity of the compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Detects trace impurities (<0.1%) using MRM transitions specific to the compound and known byproducts .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing cyclopentyl vs. fluorophenyl protons) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .
  • Microscopy (SEM/TEM) : Evaluates crystallinity for formulation studies (e.g., nano-crystalline suspensions for improved bioavailability) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

Methodological Answer:

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., varying cyclopentyl to pyridinylmethyl groups) and test against target enzymes .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities. For example, fluorophenyl groups may occupy hydrophobic pockets in kinase targets .
  • ADMET profiling : Measure logP (HPLC-derived), metabolic stability (microsomal assays), and cytotoxicity (HEK293 cell viability) to prioritize leads .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

Methodological Answer:

  • Enzyme inhibition : Kinetic assays (e.g., Km/Vmax shifts) identify competitive/non-competitive mechanisms. For example, pyrazolo-pyrimidines inhibit dihydrofolate reductase via H-bonding with Asp27 and π-π stacking .
  • Cellular imaging : Fluorescent tagging (e.g., BODIPY conjugates) tracks subcellular localization in live cells .
  • Proteomics : SILAC-based profiling identifies off-target interactions (e.g., unintended kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.